1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone
Overview
Description
“1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone” is an organic compound with the molecular formula C14H13NO . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group . The InChI code for this compound is 1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 .Scientific Research Applications
1. TRK Inhibitors in Cancer Treatment
- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4-b]pyridine derivatives were synthesized. Their activities to inhibit TRKA were then evaluated .
- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
2. Antiproliferative Activity of Pyrazolo [4,3-c]pyridines
- Methods of Application : The compounds were synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .
- Results : The most potent compounds displayed low micromolar GI50 values. One compound, 4-(2,6-diphenyl-2H-pyrazolo [4,3-c]pyridin-7-yl)phenol, proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
3. Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Application Summary : This compound, which is similar to “1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone”, was synthesized and characterized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
- Methods of Application : The density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311++G(d,p) basis set .
- Results : The computed geometrical parameters were compared with experimental data. The experimental FT-IR and FT-Raman spectra of the molecule were obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
4. Transaminase-mediated Chiral Selective Synthesis
- Application Summary : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .
- Methods of Application : The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
5. Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Application Summary : This compound, which is similar to “1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone”, was synthesized and characterized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
- Methods of Application : The density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311++G(d,p) basis set .
- Results : The computed geometrical parameters were compared with experimental data. The experimental FT-IR and FT-Raman spectra of the molecule were obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
6. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, which are structurally similar to “1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone”, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
- Methods of Application : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-[6-(3-methylphenyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14-7-6-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKYGBDDJIACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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